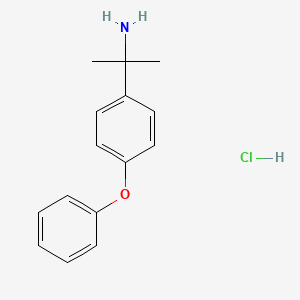
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is an organoboron compound with the molecular formula C9H12BNO5 and a molecular weight of 225.01 g/mol . This compound is characterized by the presence of a boronate group attached to a 2-nitrophenyl ring and a 3-hydroxypropyl group. Organoboron compounds, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the boronic acid, forming the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronate group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate group to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The nitrophenyl group can also participate in electron transfer processes, influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity in Suzuki-Miyaura coupling.
4-Nitrophenylboronic acid: Contains a nitro group at the para position, affecting its electronic properties.
3-Hydroxypropylboronic acid: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Uniqueness
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is unique due to the combination of the 3-hydroxypropyl group and the 2-nitrophenyl group, which imparts distinct electronic and steric properties. This combination enhances its reactivity in certain chemical reactions and broadens its range of applications compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C9H12BNO5 |
|---|---|
Poids moléculaire |
225.01 g/mol |
Nom IUPAC |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
Clé InChI |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)







![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)

